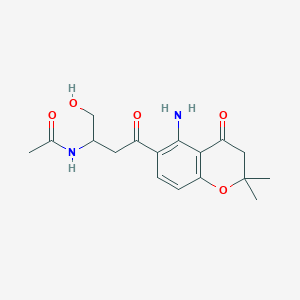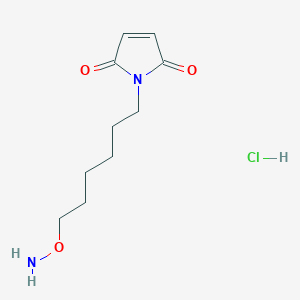
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with a unique structure that combines a pyrrole ring with an aminooxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Aminooxy Group: The aminooxy group can be introduced through the reaction of a hydroxylamine derivative with an appropriate precursor.
Coupling of the Hexyl Chain: The hexyl chain can be attached to the pyrrole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione hydrochloride: Similar structure but lacks the aminooxy group.
1-(6-(Hydroxyamino)hexyl)-1H-pyrrole-2,5-dione hydrochloride: Contains a hydroxyamino group instead of an aminooxy group.
Uniqueness
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H17ClN2O3 |
|---|---|
Molekulargewicht |
248.70 g/mol |
IUPAC-Name |
1-(6-aminooxyhexyl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C10H16N2O3.ClH/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H |
InChI-Schlüssel |
XVFUFIBSMKZNKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCCCCCON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate](/img/structure/B12305949.png)

![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)
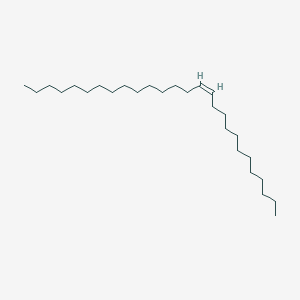
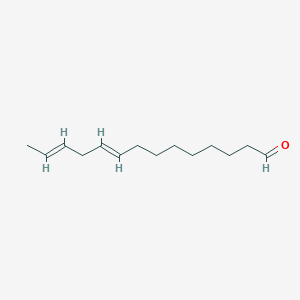
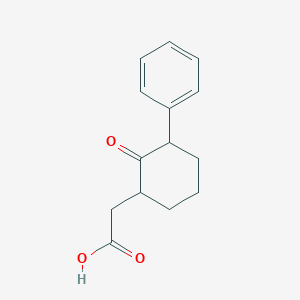

![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride](/img/structure/B12306004.png)

![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)
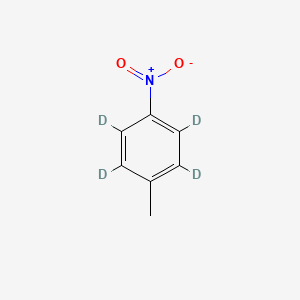
![methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate](/img/structure/B12306034.png)
